3-Bromo-4-mercaptobenzoic acid
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Overview
Description
3-Bromo-4-mercaptobenzoic acid is a compound that combines the properties of 3-bromobenzoic acid and 4-mercaptobenzoic acid . It has been used in the synthesis of various compounds and can form self-assembled monolayers (SAMs), which are useful in the development of surface-enhanced Raman spectroscopy (SERS) sensors .
Synthesis Analysis
The synthesis of polysubstituted benzenes like this compound involves multiple steps and requires a working knowledge of many organic reactions . The order of reactions is critical to the success of the synthesis . The synthesis of similar compounds involves bromination with Br2/FeBr3, alkylation with CH3Cl/AlCl3, and nitration with HNO3/H2SO4 .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as UV-Vis spectroscopy, SERS, and DFT-based calculations . The molecule is likely to have a similar structure to 4-Mercaptobenzoic acid and 3-Bromobenzoic acid .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and can involve multiple steps . For example, 4-Mercaptobenzoic acid can trigger a self-assembly process of Ag nanoparticles, which occurs by cooperative hydrogen bonds between the carboxylic groups of 4-Mercaptobenzoic acid located in different nanoparticles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various techniques . For example, the compound is likely to have similar properties to 4-Mercaptobenzoic acid and 3-Bromobenzoic acid .Scientific Research Applications
Solid Phase Organic Synthesis : A study by Shirnornura et al. (2013) developed a novel linker based on 4-mercaptobenzoic acid for the synthesis of biphenyl derivatives. This method involved coupling the linker with aminomethyl resin and using Suzuki's cross-coupling reaction for biphenyl synthesis, highlighting its utility in organic synthesis (Shirnornura et al., 2013).
Coordination Chemistry : Tiekink and Henderson (2017) reviewed the coordination chemistry of 3- and 4-mercaptobenzoate ligands, including their range of coordination modes and applications in constructing heterobimetallic complexes. This research underscores the versatility of these ligands in coordination chemistry (Tiekink & Henderson, 2017).
Vibrational Spectroscopy and Molecular Structure Analysis : Li et al. (2015) used 4-mercaptobenzoic acid as a model molecule for vibrational spectroscopy studies. They combined Density Functional Theory (DFT) calculations with experimental methods like FTIR and Raman spectroscopy to understand the molecule's structure (Li et al., 2015).
Mass Spectrometry Analysis of Metals : Sun et al. (2021) introduced 4-mercaptobenzoic acid as a matrix for mass spectrometry, highlighting its effectiveness in enhancing signal intensity and reproducibility for metal analysis. This has practical applications in screening and determining trace metals in environmental samples (Sun et al., 2021).
Surface-Enhanced Raman Scattering Studies : A study by Ho and Lee (2015) focused on the adsorption behavior of 4-mercaptobenzoic acid on silver colloids, investigated through surface-enhanced Raman scattering (SERS). This research provides valuable insights into the molecular interactions and enhancements in SERS applications (Ho & Lee, 2015).
Photocatalytic Hydrogen Evolution : Xing et al. (2019) explored the use of 4-mercaptobenzoic acid in enhancing photocatalytic hydrogen evolution. Their study demonstrated significant improvement in hydrogen production when this molecule was used for surface modification (Xing et al., 2019).
Mechanism of Action
Target of Action
The primary target of 3-Bromo-4-mercaptobenzoic acid is metal ions, specifically Chromium III (Cr 3+) ions . The compound has been used to construct a colorimetric Chromium III ions detection platform .
Mode of Action
this compound interacts with its targets through coordination chemistry. The compound, when functionalized onto silver-coated gold nanoparticles (Au@Ag NPs), can effectively coordinate with low-concentration Chromium III ions via the carboxyl (-COOH) group . This interaction generates a noticeable colorimetric reaction .
Biochemical Pathways
It is known that the compound plays a significant role in the detection and monitoring of metal ion pollution . By binding to Chromium III ions, this compound can help identify and quantify the presence of these ions in a given environment .
Pharmacokinetics
The compound’s ability to bind to chromium iii ions suggests it may have a high affinity for certain metal ions . This could potentially influence its bioavailability, although more research is needed to confirm this.
Result of Action
The primary result of this compound’s action is the generation of a colorimetric reaction upon binding to Chromium III ions . This reaction can be measured and quantified, providing a practical method for detecting and monitoring the presence of Chromium III ions in various environments .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the optimal concentration of this compound and pH for the detection system were found to be 5 μM and 9, respectively . These conditions facilitated the most effective coordination with Chromium III ions . Therefore, the efficacy and stability of this compound may vary depending on the specific conditions of its environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Its close relative, 4-mercaptobenzoic acid (4-MBA), has been used as a probe molecule in surface-enhanced Raman scattering (SERS) studies . In these studies, 4-MBA was shown to effectively coordinate with metal ions, suggesting that 3-Bromo-4-mercaptobenzoic acid may have similar properties .
Molecular Mechanism
Studies on 4-MBA have shown that it can interact with metal ions, suggesting that this compound may also have the ability to bind to certain biomolecules
Metabolic Pathways
Given its structural similarity to 4-MBA, it may be involved in similar metabolic pathways .
Properties
IUPAC Name |
3-bromo-4-sulfanylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrO2S/c8-5-3-4(7(9)10)1-2-6(5)11/h1-3,11H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBVHMIKFVOQAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)Br)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58123-70-9 |
Source
|
Record name | 3-bromo-4-sulfanylbenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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